molecular formula C28H33N3O3 B2940913 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921535-35-5

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2940913
CAS No.: 921535-35-5
M. Wt: 459.59
InChI Key: XYKPIDFYODDUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic compound that features a quinoline core, a piperidine ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. Key steps may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the tetrahydrofuran moiety: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific biological target. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes.

    Modulation of signaling pathways: The compound could affect various cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a quinoline core, such as quinine or chloroquine.

    Piperidine derivatives: Compounds with a piperidine ring, such as piperine.

    Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran moiety, such as tetrahydrofuran itself.

Uniqueness

“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is unique due to its combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-4,6-8,10-12,22,24H,5,9,13-20H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKPIDFYODDUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.